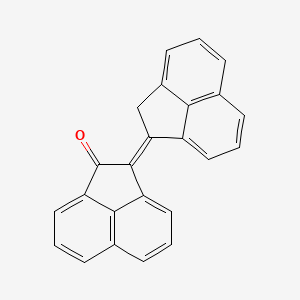
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one is an organic compound that belongs to the class of acenaphthylene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one typically involves the condensation of acenaphthylene derivatives under specific reaction conditions. Common methods include:
Aldol Condensation: This reaction involves the use of a base catalyst to promote the condensation of acenaphthylene derivatives, resulting in the formation of the desired compound.
Friedel-Crafts Acylation: This method uses a Lewis acid catalyst to facilitate the acylation of acenaphthylene derivatives, leading to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone derivatives, while reduction may produce acenaphthene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: A precursor for the synthesis of various acenaphthylene derivatives.
Naphthalene Derivatives: Compounds with similar aromatic structures and chemical reactivity.
Properties
CAS No. |
477-77-0 |
|---|---|
Molecular Formula |
C24H14O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2E)-2-(2H-acenaphthylen-1-ylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C24H14O/c25-24-19-12-4-8-15-7-3-11-18(22(15)19)23(24)20-13-16-9-1-5-14-6-2-10-17(20)21(14)16/h1-12H,13H2/b23-20+ |
InChI Key |
JSWJSPMNGGIXBV-BSYVCWPDSA-N |
Isomeric SMILES |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=C/4\C5=CC=CC6=C5C(=CC=C6)C4=O |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=C4C5=CC=CC6=C5C(=CC=C6)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


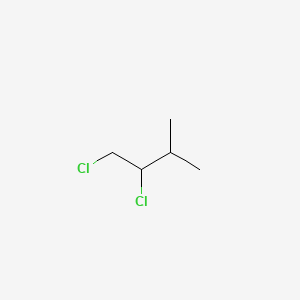
![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
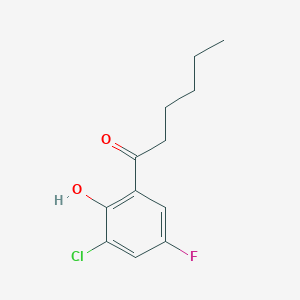


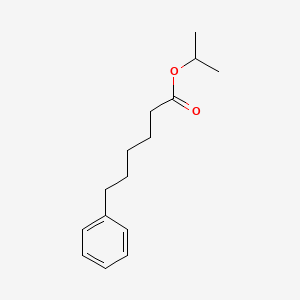
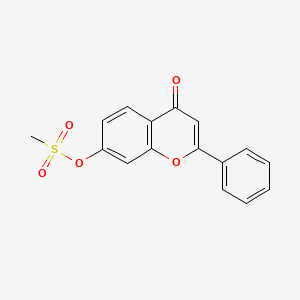
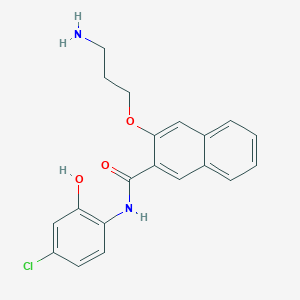
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
